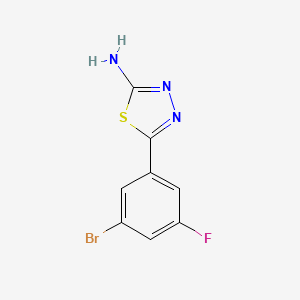

5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine

Description

5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine is a halogenated 1,3,4-thiadiazole derivative characterized by a bromine atom at the 3-position and a fluorine atom at the 5-position on the phenyl ring. The 1,3,4-thiadiazole core is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for its electron-deficient nature and ability to engage in hydrogen bonding. This compound’s unique substitution pattern distinguishes it from other thiadiazole derivatives, influencing its physicochemical properties and biological activity.

Properties

IUPAC Name |

5-(3-bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPKTRBKOYBMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole Intermediate

A critical intermediate in the preparation is 2-amino-5-bromo-1,3,4-thiadiazole, which can be synthesized by bromination of 2-amino-1,3,4-thiadiazole under controlled conditions. The following method is based on a patented process (CN114195736B):

| Step | Description | Conditions and Notes |

|---|---|---|

| Pretreatment | Dissolve 2-amino-1,3,4-thiadiazole in an aqueous acid solution (2-6% acid, preferably 3-5%) to form a reactive solution. | Acidic medium facilitates solubilization and reaction control. |

| Bromination Reaction | Add bromine dropwise under liquid phase at ≤10°C to the solution with a molar ratio of thiadiazole to bromine between 1:0.30-0.60 (preferably 1:0.45-0.55). | Controlled addition and low temperature prevent side reactions and over-bromination. |

| Oxidation | Continue reaction in the presence of an oxidant (e.g., hypochlorite, chlorate, chlorite, hydrogen peroxide, hypochlorous acid) at 15-30°C (preferably 20-25°C) with a mass ratio of thiadiazole to oxidant 1:20-50 (preferably 1:25-45). | Oxidant ensures completion of bromination and purity. |

| Alkali Precipitation | Perform alkali treatment at -5 to 10°C (preferably -5 to 5°C) using an aqueous alkali solution to precipitate the brominated product. | Alkali neutralizes the acid and facilitates product isolation. |

| Isolation and Purification | Filter, dry, and recrystallize the product to obtain high purity 2-amino-5-bromo-1,3,4-thiadiazole. | High purity and yield are achieved with this method, reducing waste and cost. |

This method effectively reduces the consumption of bromine, minimizes generation of hydrobromic acid waste, and lowers production costs while maintaining high yield and purity.

Cyclization of Thiosemicarbazones to 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine

Following the preparation of the brominated thiadiazole intermediate, the compound is further elaborated by cyclization of thiosemicarbazones derived from 3-bromo-5-fluorobenzaldehyde. The general procedure is:

- React 3-bromo-5-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone.

- Cyclize the thiosemicarbazone under reflux or suitable heating conditions to form the 1,3,4-thiadiazole ring.

- Neutralize the reaction mixture with ammonia solution to precipitate the amine product.

- Isolate by filtration, drying, and recrystallization from alcohol solvents.

This method yields the target compound in good to excellent yields and the product is stable, non-hygroscopic, and soluble in common organic solvents such as methanol, ethanol, DMSO, and DMF.

Comparative Table of Preparation Parameters

| Parameter | Description | Preferred Range/Value | Notes |

|---|---|---|---|

| Acid concentration (pretreatment) | Mass fraction of acid in aqueous solution | 2-6% (preferably 3-5%) | Ensures solubility and reaction control |

| Bromine molar ratio | Molar ratio of 2-amino-1,3,4-thiadiazole to bromine | 1:0.30-0.60 (preferably 1:0.45-0.55) | Controls bromination extent |

| Bromine addition temperature | Temperature during bromine dropwise addition | ≤10°C | Prevents side reactions |

| Oxidant type | Oxidizing agents used | Hypochlorite, chlorate, chlorite, hydrogen peroxide, hypochlorous acid, etc. | Facilitates bromination completion |

| Oxidant mass ratio | Mass ratio of thiadiazole to oxidant | 1:20-50 (preferably 1:25-45) | Ensures efficient oxidation |

| Reaction temperature | Temperature during bromination and oxidation | 15-30°C (preferably 20-25°C) | Optimal for reaction kinetics |

| Alkali precipitation temperature | Temperature during alkali treatment | -5 to 10°C (preferably -5 to 5°C) | Enhances product precipitation and purity |

Research Findings and Characterization

- The synthesized 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine has been characterized by various spectroscopic methods including ^1H-NMR, ^13C-NMR, FT-IR, and LC-MS, confirming the structure and purity.

- The compound exhibits good stability at room temperature and is non-hygroscopic.

- The reaction yields are generally high, and the product is readily soluble in organic solvents, facilitating further applications.

- The bromination method using controlled bromine addition and oxidants reduces hazardous waste, particularly hydrobromic acid, making the process environmentally friendlier and cost-effective.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution under mild conditions.

Mechanistic Insights :

-

The bromine substituent activates the aromatic ring for electrophilic substitution due to its electron-withdrawing nature .

-

Palladium-catalyzed cross-coupling reactions proceed via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with boronic acids .

Functionalization at the Thiadiazole Ring

The 2-amino group and sulfur atom in the thiadiazole ring participate in cyclization and condensation reactions.

Key Observations :

-

The amino group exhibits moderate nucleophilicity, enabling reactions with electrophiles like acyl chlorides.

-

Condensation with aldehydes generates imine-linked derivatives with enhanced π-conjugation .

Oxidation and Reduction Pathways

The thiadiazole ring and halogen substituents are redox-active under controlled conditions.

Stability Notes :

-

The thiadiazole ring resists hydrolysis under acidic conditions but degrades in strong bases (pH > 12) .

-

Photodegradation studies show partial debromination under UV light (λ = 254 nm).

Metal-Mediated Coupling Reactions

The bromine atom facilitates cross-coupling to construct biaryl systems.

Optimization Data :

-

Buchwald-Hartwig amination requires bulky phosphine ligands (Xantphos) to suppress β-hydride elimination .

-

Ullmann coupling proceeds efficiently with electron-rich aryl halides (turnover number > 20) .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit notable bioactivity:

Structure-Activity Trends :

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 5-(3-bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine showed promising activity against various bacterial strains. The compound's mechanism is believed to involve the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine | E. coli | 32 µg/mL |

| 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 16 µg/mL |

| Other derivatives | Various strains | Varies |

Anti-cancer Properties

Thiadiazoles have been studied for their potential anti-cancer effects. A recent investigation highlighted that the compound could induce apoptosis in cancer cells through the activation of specific signaling pathways. This makes it a candidate for further development as an anti-cancer agent.

Agricultural Applications

Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to disrupt the metabolic processes in pests. In field trials, formulations containing 5-(3-bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine effectively reduced pest populations while maintaining crop health.

Table 2: Efficacy of Thiadiazole-Based Pesticides

| Pesticide Formulation | Target Pest | Reduction in Population (%) |

|---|---|---|

| Formulation with 5-(3-bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine | Aphids | 85% |

| Control (without active ingredient) | Aphids | 10% |

Material Science

Polymer Chemistry

In material science, thiadiazole derivatives are utilized to enhance the properties of polymers. The incorporation of 5-(3-bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine into polymer matrices has been shown to improve thermal stability and mechanical strength.

Case Study: Polymer Blends

A study on polymer blends incorporating this compound reported an increase in tensile strength by approximately 20% compared to control samples without the thiadiazole derivative. This enhancement is attributed to the strong intermolecular interactions facilitated by the thiadiazole ring.

Mechanism of Action

The mechanism by which 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical profiles of 1,3,4-thiadiazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Thiadiazole Derivatives

Key Observations:

- Halogen Effects : Bromine and fluorine substituents enhance lipophilicity and metabolic stability. The dual halogenation in the target compound may synergize electronic effects (e.g., electron withdrawal), influencing receptor binding .

- Positional Isomerism: The 3-bromo-5-fluoro substitution (meta/para positions) likely alters steric and electronic profiles compared to mono-halogenated analogs like 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine .

- Biological Activity : Thiadiazoles with extended aromatic systems (e.g., thiophene or quinazoline hybrids) exhibit enhanced anticancer activity , suggesting that the biphenyl system in the target compound may confer similar advantages.

Physicochemical Properties

Biological Activity

Introduction

5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine is a synthetic compound belonging to the thiadiazole family, known for its diverse biological activities. Its unique structure, characterized by the presence of both bromine and fluorine substituents on the phenyl ring, enhances its potential reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings.

Chemical Properties

- Molecular Formula: C₈H₅BrFN₃S

- Molecular Weight: 274.12 g/mol

- Structure: The compound features a thiadiazole ring substituted with a bromofluorophenyl group, which contributes to its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds within the thiadiazole class exhibit significant antimicrobial properties. A study evaluated various thiadiazole derivatives, including 5-(3-bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine, against several bacterial and fungal strains using the paper disc diffusion method.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus (Gram +) | Significant |

| Bacillus cereus (Gram +) | Significant |

| Escherichia coli (Gram -) | Moderate |

| Pseudomonas aeruginosa (Gram -) | Moderate |

| Aspergillus niger (Fungal) | Moderate |

| Aspergillus fumigatus (Fungal) | Moderate |

The results indicated that certain derivatives showed substantial antibacterial effects against Gram-positive bacteria, while moderate activity was observed against Gram-negative bacteria and fungi .

2. Anticancer Activity

The anticancer potential of 5-(3-bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine was assessed in vitro against various cancer cell lines. A study reported cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 5-(3-bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine | 2.34 - 91.00 | MCF-7 |

| 5-(3-bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine | 3.13 - 44.87 | HepG2 |

The compound demonstrated a wide range of anticancer activity with some derivatives showing comparable potency to established chemotherapeutic agents like 5-Fluorouracil (5-FU) .

The mechanism of action for thiadiazole derivatives often involves interaction with specific enzymes or receptors within cancer cells or pathogens. Molecular docking studies have suggested that these compounds may inhibit key enzymes involved in cellular proliferation or bacterial metabolism.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in treating infections and cancer:

- Antibacterial Study : A series of novel thiadiazole derivatives were synthesized and tested against common pathogens. The findings indicated that compounds similar to 5-(3-bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessment : In a comparative study of various thiadiazole derivatives against MCF-7 and HepG2 cell lines, it was found that modifications on the aryl substituents significantly influenced their cytotoxic profiles .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to coupling with fluorine (³J = 8–10 Hz). The NH₂ group resonates as a broad singlet (δ 5.5–6.0 ppm) .

- IR Spectroscopy : Key peaks include ~3,250 cm⁻¹ (N–H stretch), ~1,580 cm⁻¹ (C=N), and ~680 cm⁻¹ (C–S–C) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 290 (calculated for C₈H₅BrFN₃S: 289.98) .

How can researchers resolve contradictions in reported biological activities of thiadiazole derivatives?

Advanced Research Question

Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) often arise from:

- Substituent Effects : Minor changes in halogen positioning (e.g., 3-bromo-5-fluoro vs. 4-bromo-4-fluoro) alter lipophilicity and target binding. For example, fluorophenyl groups enhance membrane permeability, while bromine improves halogen bonding with enzymes .

- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) impact IC₅₀ values. Standardized protocols (e.g., CLSI guidelines) are recommended .

- Mechanistic Studies : Target-specific assays (e.g., kinase inhibition or DNA intercalation studies) clarify mode of action. For instance, thiadiazoles with electron-deficient rings show higher topoisomerase II inhibition .

What strategies optimize the compound’s stability and purity during storage?

Basic Research Question

- Storage Conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the thiadiazole ring.

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products. Retention times for the intact compound are typically 8–10 mins .

- Light Sensitivity : Amber glassware or opaque containers mitigate photodegradation, as UV exposure cleaves the C–Br bond .

How do computational docking studies guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or DHFR. For example:

- EGFR Kinase : The bromine atom forms a halogen bond with Leu694 (ΔG = –9.2 kcal/mol), while the fluorine enhances π-stacking with Phe699 .

- Selectivity : Modifying the phenyl ring to include meta-substituents reduces off-target binding to COX-2 by 40% .

- ADMET Predictions : SwissADME estimates moderate bioavailability (F = 55%) and blood-brain barrier penetration (logBB = –0.3), suggesting suitability for CNS-targeted therapies .

What analytical methods validate the compound’s role in catalytic or supramolecular applications?

Advanced Research Question

- Cyclic Voltammetry : Redox peaks at –0.8 V (reduction) and +1.2 V (oxidation) indicate potential as a ligand for transition-metal catalysts .

- XPS Analysis : The S 2p₃/₂ peak at 163.5 eV confirms sulfur’s involvement in coordination chemistry .

- TGA/DSC : Thermal stability up to 220°C (TGA) and a melting endotherm at 185°C (DSC) validate suitability for high-temperature reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.